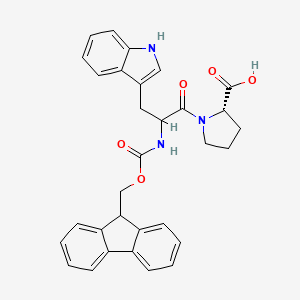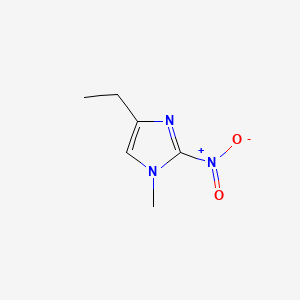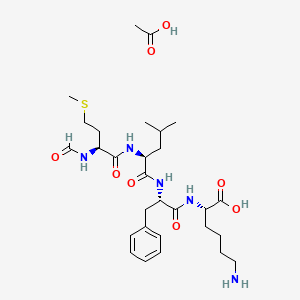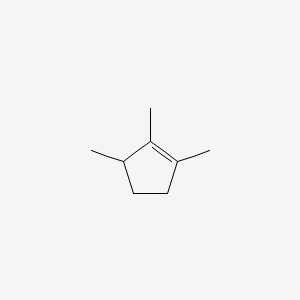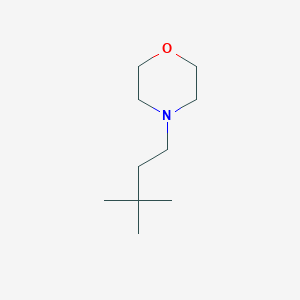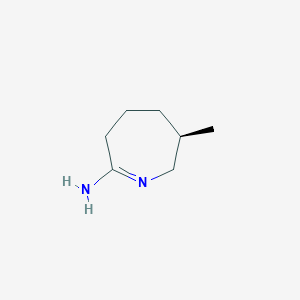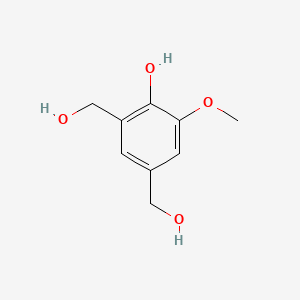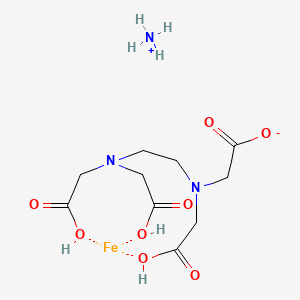
Ferric ammonium edta
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferric ammonium ethylenediaminetetraacetic acid (EDTA) is a coordination complex formed from ferric ions and EDTA. It is a yellowish compound that is soluble in water and has a high affinity for ferric ions. This compound is widely used in various fields, including agriculture, industry, and biochemistry, due to its ability to chelate metal ions and enhance their solubility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ferric ammonium EDTA is typically synthesized by reacting ethylenediaminetetraacetic acid with ferric salts. The process involves dissolving ethylenediaminetetraacetic acid in water and heating it, followed by the gradual addition of a ferric salt solution. The reaction mixture is then crystallized and dried to obtain this compound as a crystalline product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions where ethylenediaminetetraacetic acid is combined with ferric chloride or ferric sulfate under controlled conditions. The reaction is carried out in aqueous solutions, and the resulting product is purified through crystallization and drying processes .
Análisis De Reacciones Químicas
Types of Reactions
Ferric ammonium EDTA undergoes various chemical reactions, including:
Oxidation: It can also participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The compound can undergo substitution reactions where the ferric ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous solutions under controlled pH conditions .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, reduction reactions yield alcohols, while oxidation reactions can produce various oxidized products .
Aplicaciones Científicas De Investigación
Ferric ammonium EDTA has a wide range of applications in scientific research:
Mecanismo De Acción
Ferric ammonium EDTA exerts its effects by chelating metal ions, forming stable complexes that enhance the solubility and bioavailability of the metal ions. The stability of these complexes prevents the metal ions from precipitating and allows them to be effectively utilized in various applications . The molecular targets and pathways involved include the binding of metal ions to the nitrogen and oxygen atoms in the EDTA molecule, forming a stable coordination complex .
Comparación Con Compuestos Similares
Ferric ammonium EDTA is compared with other similar compounds such as:
Ferric sodium EDTA: Similar in structure and function, but with sodium ions instead of ammonium ions.
Ferric citrate: Used as a phosphate binder and iron replacement product, particularly in medical applications.
Ferric sulfate: Commonly used in water treatment and as a coagulant.
This compound is unique due to its high stability and solubility in water, making it particularly effective in applications where metal ion solubility is crucial .
Propiedades
Fórmula molecular |
C10H19FeN3O8 |
|---|---|
Peso molecular |
365.12 g/mol |
Nombre IUPAC |
azanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;iron |
InChI |
InChI=1S/C10H16N2O8.Fe.H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;1H3 |
Clave InChI |
RCNKIMQNXOYRGC-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


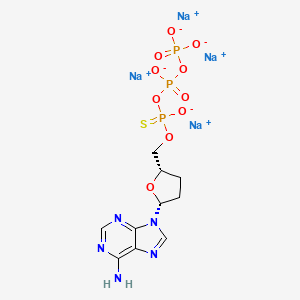
![1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate](/img/structure/B13819330.png)

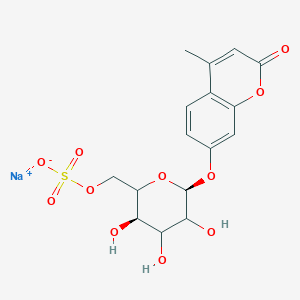
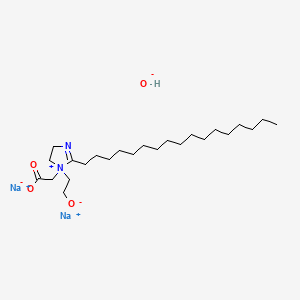
![2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI)](/img/structure/B13819347.png)
